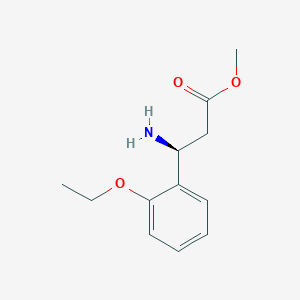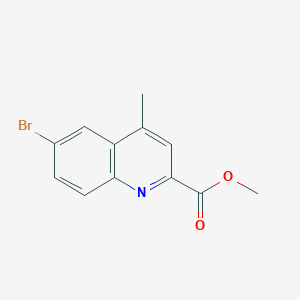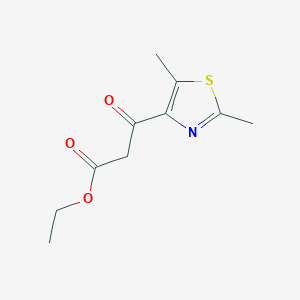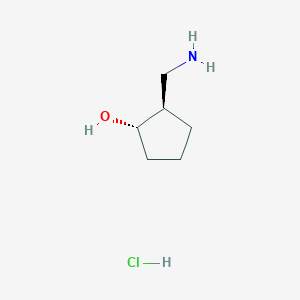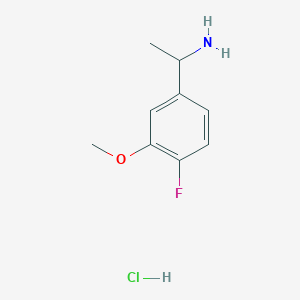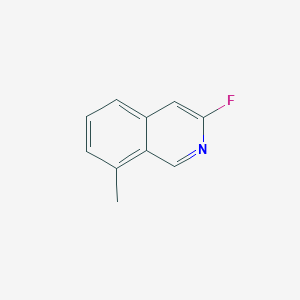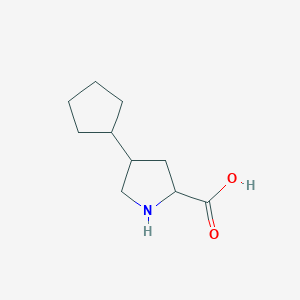
1-Chloro-5-(ethylsulfonyl)-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-(ethylsulfonyl)-2-methylpentane is an organic compound characterized by the presence of a chlorine atom, an ethylsulfonyl group, and a methyl group attached to a pentane backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-5-(ethylsulfonyl)-2-methylpentane typically involves multiple steps, including the introduction of the chlorine atom and the ethylsulfonyl group. One common method involves the chlorination of a suitable precursor, followed by the introduction of the ethylsulfonyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-5-(ethylsulfonyl)-2-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethylsulfonyl group can participate in oxidation-reduction reactions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-(ethylsulfonyl)-2-methylpentane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Chloro-5-(ethylsulfonyl)-2-methylpentane exerts its effects involves interactions with specific molecular targets. The chlorine atom and the ethylsulfonyl group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5-(ethylsulfonyl)-2-methylpentane can be compared with other similar compounds, such as:
1-Chloro-5-methylhexane: Similar in structure but lacks the ethylsulfonyl group.
1-Chloro-5-trimethylsilyl-4-pentyne: Contains a trimethylsilyl group instead of an ethylsulfonyl group.
1-Chloro-5-[(trifluoromethyl)sulfanyl]pentane: Contains a trifluoromethylsulfanyl group instead of an ethylsulfonyl group.
The presence of the ethylsulfonyl group in this compound makes it unique and imparts specific chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C8H17ClO2S |
|---|---|
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
1-chloro-5-ethylsulfonyl-2-methylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-12(10,11)6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
YUROSFIQCSDCQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCCC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


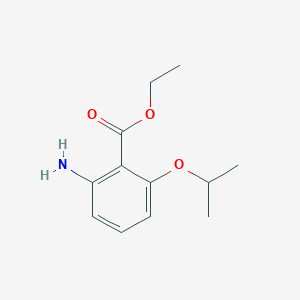
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)

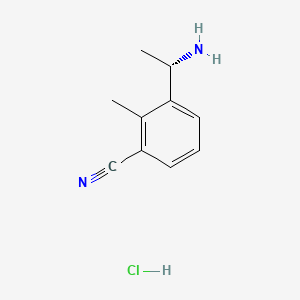
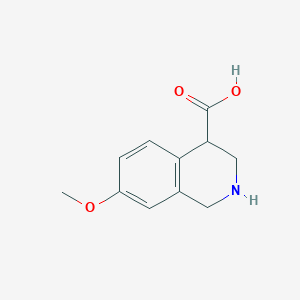
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
